molecular formula C17H19F2N3O2 B6125670 N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-hydroxy-2-methylpropanamide

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-hydroxy-2-methylpropanamide

Cat. No.: B6125670
M. Wt: 335.35 g/mol
InChI Key: USRPYMOHDVYJST-UHFFFAOYSA-N
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Description

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-hydroxy-2-methylpropanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroindazole core substituted with a difluorophenyl group and a hydroxy-methylpropanamide moiety, contributing to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-hydroxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-17(2,24)16(23)21-14-4-3-5-15-13(14)9-20-22(15)12-7-10(18)6-11(19)8-12/h6-9,14,24H,3-5H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRPYMOHDVYJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCCC2=C1C=NN2C3=CC(=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-hydroxy-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroindazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroindazole ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions using suitable reagents like halogenated precursors and palladium catalysts.

    Attachment of the Hydroxy-Methylpropanamide Moiety: This step involves the reaction of the intermediate with a hydroxy-methylpropanamide derivative under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions can be employed to achieve efficient large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the hydroxy-methylpropanamide moiety, converting it to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-hydroxy-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

  • N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-hydroxy-2-methylpropanamide shares structural similarities with other indazole derivatives and fluorinated aromatic compounds.

Uniqueness:

  • The presence of both the difluorophenyl group and the hydroxy-methylpropanamide moiety distinguishes this compound from other similar molecules, contributing to its unique reactivity and potential applications.

Comparison with Similar Compounds

  • N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-hydroxy-2-methylpropanamide
  • 3,5-Difluoroaniline derivatives
  • Tetrahydroindazole derivatives

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